molecular formula C11H9BrS B179097 2-(4-Bromobenzyl)thiophene CAS No. 118150-25-7

2-(4-Bromobenzyl)thiophene

Cat. No. B179097
CAS RN: 118150-25-7
M. Wt: 253.16 g/mol
InChI Key: GGYCIKURJBHUER-UHFFFAOYSA-N
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Description

“2-(4-Bromobenzyl)thiophene” is a reagent used in the synthesis of 6-O-arylpropargyl diazalides, which has activity against Streptococcus pneumoniae . It has a molecular formula of C11H9BrS and an average mass of 253.158 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Bromobenzyl)thiophene” are not detailed in the retrieved sources, thiophene derivatives are known to undergo reactions such as nitration, bromination, and reduction .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

2-(4-Bromobenzyl)thiophene: derivatives have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active compounds. Researchers have been exploring various thiophene derivatives to develop advanced compounds with significant biological effects, including anticancer activity .

Organic Semiconductors

Thiophene-based molecules play a crucial role in the advancement of organic semiconductors . The electronic properties of thiophene allow it to be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromobenzyl group in 2-(4-Bromobenzyl)thiophene could potentially be utilized to modify the electronic characteristics of these semiconductors .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . The presence of the thiophene ring has been shown to enhance the corrosion resistance of materials, which is crucial for extending the lifespan of metal structures and components .

Anti-Inflammatory Drugs

Thiophene derivatives, including those with a bromobenzyl substituent, have been investigated for their anti-inflammatory properties. These compounds can be designed to target specific inflammatory pathways, offering potential therapeutic benefits for treating various inflammatory diseases .

Antimicrobial Agents

The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents . Research into thiophene-based compounds includes exploring their effectiveness against a range of microbial pathogens .

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers . These compounds can be used in medical applications such as local anesthetics. The modification of the thiophene structure with a 4-bromobenzyl group could lead to the development of new anesthetic agents with improved properties .

Safety And Hazards

“2-(4-Bromobenzyl)thiophene” is considered hazardous. It can cause skin irritation (Category 2, H315), serious eye irritation (Category 2, H319), and specific target organ toxicity - single exposure (Category 3, H335). It also has acute oral toxicity (Category 4, H302) .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYCIKURJBHUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571452
Record name 2-[(4-Bromophenyl)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobenzyl)thiophene

CAS RN

118150-25-7
Record name 2-[(4-Bromophenyl)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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